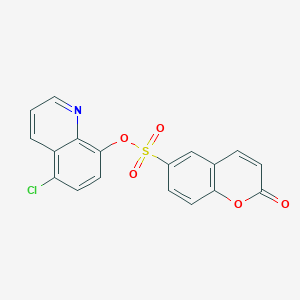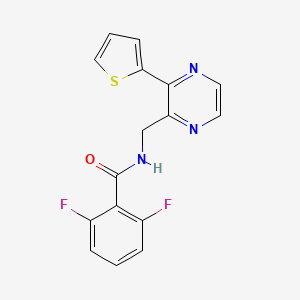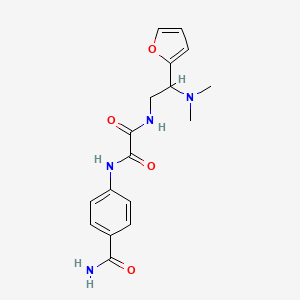![molecular formula C17H19N7O2 B2389685 ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate CAS No. 1251710-01-6](/img/structure/B2389685.png)
ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C17H19N7O2. It belongs to the class of compounds known as pyrazolo[3,4-d][1,2,3]triazines, which are three-membered azaheterocyclic systems composed of a pyrazole and a quinoline fragment .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d][1,2,3]triazines has been a subject of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride has been studied, and it was found that heating the compound with thionyl chloride in the absence of dimethyl formamide gave 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazolo[3,4-d][1,2,3]triazine core, which can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d][1,2,3]triazines are diverse and depend on the reaction conditions. For instance, the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride occurred ambiguously and depended on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Biological Activities of Synthesized Phenothiazines
Recent medicinal chemistry investigations have focused on phenothiazine derivatives, which share structural similarities with the compound of interest. These derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and others. The activities result from interactions with biological systems, such as pharmacophoric substituents, π-π interactions, and lipophilic characteristics allowing penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Heterocyclic Compounds Synthesis
The compound is an example of the utility of heterocyclic compounds in synthesizing novel molecules. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the value of such structures as building blocks for creating a diverse range of heterocyclic compounds, including pyrazolo-imidazoles and spiropyridines. This reactivity underscores the importance of these compounds in developing new classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Quinazoline Derivatives and Anticancer Activity
Quinazoline derivatives, closely related to the compound of interest, have shown significant anticancer activity, particularly against colorectal cancer. These derivatives inhibit the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. This suggests the potential of the quinazoline nucleus in identifying new anti-colorectal cancer agents (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).
Piperazine Derivatives in Medicinal Chemistry
Piperazine and its analogues, integral to the structure of the compound , play a crucial role in medicinal chemistry. They are part of various marketed drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, anticancer, and antiviral activities. The versatility and medicinal significance of piperazine-based molecules highlight their potential in drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).
Zukünftige Richtungen
The future directions for the research on “ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. The development of novel pyrazolo[3,4-d][1,2,3]triazine derivatives and the investigation of their biological activities could be promising areas of future research .
Wirkmechanismus
Target of Action
Similar compounds with pyrazolo and triazinyl rings have been studied for their anticancer activity as topoisomerase ii alpha inhibitors and inhibitors of the hedgehog (hh) signaling cascade .
Mode of Action
Compounds with similar structures have shown to interact with their targets, leading to inhibition of key enzymes or signaling pathways involved in cell proliferation .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related to cell proliferation and growth .
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting potential anticancer effects .
Biochemische Analyse
Biochemical Properties
. They have been the basis of the development of anti-inflammatory and antipyretic medications . They also show antimicrobial , antitumor , fungicidal , and other forms of biological activity .
Cellular Effects
. For example, most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Molecular Mechanism
The molecular mechanism of action of ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate is not yet fully understood. The reaction of a similar compound, 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol, with thionyl chloride has been studied . It was found that heating the compound with thionyl chloride in the absence of dimethyl formamide gave 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known
Eigenschaften
IUPAC Name |
ethyl 4-(7-phenylpyrazolo[3,4-d]triazin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-2-26-17(25)23-10-8-22(9-11-23)15-14-12-18-24(16(14)20-21-19-15)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJINMZSGVQPCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NN=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2389609.png)
![8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2389611.png)
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Diethyl 5-[[2-[[4-(2,5-dimethylphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2389615.png)
![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2389616.png)


![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2389620.png)


![1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2389625.png)